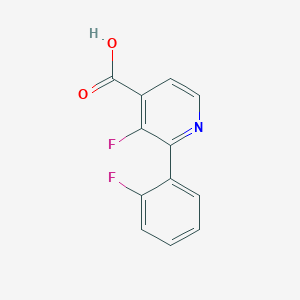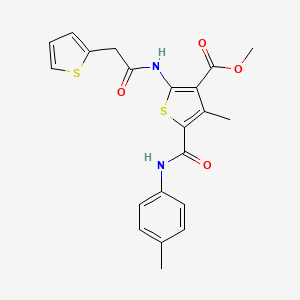
(R)-2-Amino-4-fluoro-5-morpholin-3-yl-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-4-fluoro-5-morpholin-3-yl-benzoic acid is a complex organic compound that features a unique combination of functional groups, including an amino group, a fluoro substituent, and a morpholine ring attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4-fluoro-5-morpholin-3-yl-benzoic acid typically involves multi-step organic reactions. One common approach is to start with a benzoic acid derivative, which undergoes fluorination to introduce the fluoro substituent. The amino group can be introduced through nitration followed by reduction, while the morpholine ring is incorporated via nucleophilic substitution reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of ®-2-Amino-4-fluoro-5-morpholin-3-yl-benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-4-fluoro-5-morpholin-3-yl-benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The fluoro substituent can be reduced under specific conditions to yield a hydrogenated product.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzoic acid derivatives, while substitution reactions can produce a variety of morpholine-substituted benzoic acids.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-4-fluoro-5-morpholin-3-yl-benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.
Medicine
In medicinal chemistry, ®-2-Amino-4-fluoro-5-morpholin-3-yl-benzoic acid is investigated for its potential as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ®-2-Amino-4-fluoro-5-morpholin-3-yl-benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the fluoro substituent can enhance binding affinity through hydrophobic interactions. The morpholine ring provides additional steric and electronic effects that influence the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-fluorobenzoic acid: Lacks the morpholine ring, resulting in different chemical properties and reactivity.
4-Fluoro-5-morpholin-3-yl-benzoic acid: Lacks the amino group, affecting its biological activity.
2-Amino-5-morpholin-3-yl-benzoic acid: Lacks the fluoro substituent, altering its chemical behavior.
Uniqueness
®-2-Amino-4-fluoro-5-morpholin-3-yl-benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H13FN2O3 |
|---|---|
Molecular Weight |
240.23 g/mol |
IUPAC Name |
2-amino-4-fluoro-5-morpholin-3-ylbenzoic acid |
InChI |
InChI=1S/C11H13FN2O3/c12-8-4-9(13)7(11(15)16)3-6(8)10-5-17-2-1-14-10/h3-4,10,14H,1-2,5,13H2,(H,15,16) |
InChI Key |
OXHWLCTXCAIQRA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=CC(=C(C=C2F)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


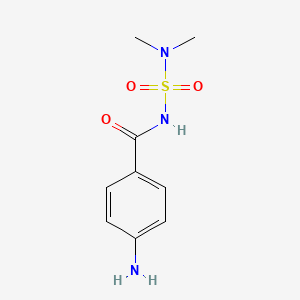
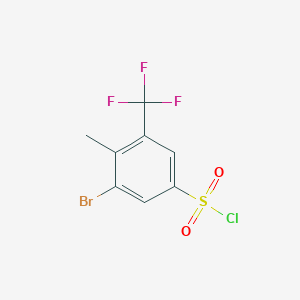
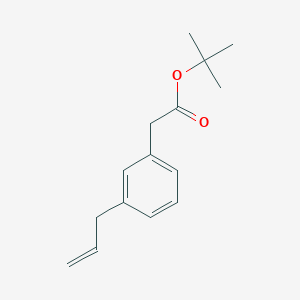

![Methyl 5-[(3-chlorophenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B12070773.png)

![9-Methoxy-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B12070778.png)


![6,7-Dibromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-Indole-3-carboxylic Acid Ethyl Ester](/img/structure/B12070809.png)

![2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]acetamide](/img/structure/B12070816.png)
